molecular formula C14H13N3S B11966350 1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 63771-06-2

1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B11966350
CAS No.: 63771-06-2
M. Wt: 255.34 g/mol
InChI Key: QDMSKXJPNIGJCJ-UHFFFAOYSA-N
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Description

1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenylamino group attached to a benzimidazole core, which is further modified with a thione group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the reaction with formaldehyde and aniline. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of both a phenylamino group and a thione group, which confer distinct chemical and biological properties

Properties

CAS No.

63771-06-2

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(anilinomethyl)-1H-benzimidazole-2-thione

InChI

InChI=1S/C14H13N3S/c18-14-16-12-8-4-5-9-13(12)17(14)10-15-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,18)

InChI Key

QDMSKXJPNIGJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C3=CC=CC=C3NC2=S

Origin of Product

United States

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